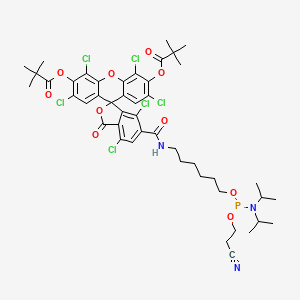

HEX phosphoramidite, 6-isomer

Description

Contextual Significance in Oligonucleotide Synthesis and Modification

The primary significance of HEX phosphoramidite (B1245037), 6-isomer lies in its compatibility with automated oligonucleotide synthesis. fishersci.ca This allows for the routine and efficient production of fluorescently labeled DNA and RNA sequences with high purity. The ability to introduce a fluorescent tag at a specific position, typically the 5'-terminus, is fundamental for numerous downstream applications that rely on the detection of specific nucleic acid sequences. 101.200.202glenresearch.com

The stability of the linkage between the HEX dye and the oligonucleotide is critical. The use of a stable amide linkage in some formulations ensures that the fluorescent label remains intact during the cleavage and deprotection steps of oligonucleotide synthesis. glenresearch.comcambio.co.uk This stability is crucial for obtaining high-quality, functionally reliable labeled oligonucleotides. nih.gov

Role in Fluorescent Labeling of Biological Macromolecules

The HEX dye, delivered via the phosphoramidite, functions as a reporter molecule. sbsgenetech.com It absorbs light at a specific wavelength and emits it at a longer wavelength, a phenomenon known as fluorescence. broadpharm.comlumiprobe.com This property allows for the detection and quantification of the labeled oligonucleotide and, by extension, its target sequence. nih.gov

The spectral properties of HEX are well-characterized, with an absorption maximum around 533-535 nm and an emission maximum around 549-559 nm, placing it in the yellow-green part of the visible spectrum. broadpharm.combiomol.comaatbio.comaatbio.com These characteristics allow for its use in multiplex assays, where multiple fluorescent dyes are used simultaneously to detect different targets. sbsgenetech.comnih.gov HEX is often used in combination with other dyes like FAM (blue) and ROX (red), and its fluorescence can be effectively quenched by dark quenchers such as Black Hole Quencher-1 (BHQ-1). lumiprobe.comcertest.esbiosearchtech.com

Overview of Research Domains Utilizing HEX Phosphoramidite, 6-Isomer

The applications of HEX-labeled oligonucleotides are extensive and span across various domains of molecular biology research. Key areas include:

Real-Time Polymerase Chain Reaction (qPCR): HEX phosphoramidite is widely used to synthesize probes for qPCR, such as TaqMan and Molecular Beacon probes. lumiprobe.comcertest.es These probes are designed to fluoresce only upon binding to their target sequence during the PCR process, enabling real-time monitoring and quantification of DNA amplification. nih.gov

DNA Sequencing and Fragment Analysis: Many automated DNA sequencers, particularly those based on capillary electrophoresis, have a dedicated detection channel for HEX. lumiprobe.com This makes HEX-labeled primers ideal for applications like microsatellite analysis and genotyping, where the size of fluorescently labeled DNA fragments is determined. sbsgenetech.comlumiprobe.com

Fluorescence In Situ Hybridization (FISH): In FISH, HEX-labeled oligonucleotide probes are used to visualize the location of specific DNA or RNA sequences within cells or tissues. sbsgenetech.com This technique is valuable for studying gene expression, chromosome organization, and identifying chromosomal abnormalities. sbsgenetech.com

Multicolor Combinatorial Probe Coding: This advanced technique utilizes probes labeled with different combinations of fluorophores, including HEX, to identify a large number of potential DNA targets in a single reaction. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | References |

| Chemical Formula | C46H52Cl6N3O10P | broadpharm.com |

| Molecular Weight | 1050.6 g/mol | broadpharm.com |

| CAS Number | 1360547-55-2 | broadpharm.com |

| Excitation Maximum | 533 nm | broadpharm.comlumiprobe.com |

| Emission Maximum | 549 nm | broadpharm.comlumiprobe.com |

| Extinction Coefficient | 87,770 M⁻¹cm⁻¹ | broadpharm.comlunanano.ca |

| Fluorescence Quantum Yield | 0.57 | broadpharm.comlumiprobe.com |

| Solubility | Acetonitrile (B52724), Dichloromethane (DCM) | broadpharm.comsapphirebioscience.com |

| Storage Conditions | -20°C in the dark, desiccated | lumiprobe.comsapphirebioscience.com |

Structure

2D Structure

Properties

CAS No. |

1360547-55-2 |

|---|---|

Molecular Formula |

C46H52Cl6N3O10P |

Molecular Weight |

1050.6 g/mol |

IUPAC Name |

[2',4,4',5',7,7'-hexachloro-6-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C46H52Cl6N3O10P/c1-23(2)55(24(3)4)66(61-19-15-16-53)60-18-14-12-11-13-17-54-40(56)25-20-28(47)31-32(33(25)50)46(65-41(31)57)26-21-29(48)38(63-42(58)44(5,6)7)34(51)36(26)62-37-27(46)22-30(49)39(35(37)52)64-43(59)45(8,9)10/h20-24H,11-15,17-19H2,1-10H3,(H,54,56) |

InChI Key |

RDZTYXJTMDFAOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC(=C2C(=C1Cl)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Cl)OC(=O)C(C)(C)C)Cl)Cl)OC(=O)C(C)(C)C)Cl)OC2=O)Cl)OCCC#N |

Origin of Product |

United States |

Synthetic Methodologies for Incorporating Hex Phosphoramidite, 6 Isomer

Phosphoramidite (B1245037) Chemistry Principles in Dye Conjugation

The conjugation of dyes like HEX to oligonucleotides is most commonly achieved during automated solid-phase synthesis. stratech.co.uk This method utilizes phosphoramidite building blocks, including those of standard nucleosides and modified versions carrying dyes. wikipedia.org The process allows for the sequential, site-specific incorporation of the label onto the growing oligonucleotide chain.

Solid-Phase Oligonucleotide Synthesis Reaction Mechanisms

Solid-phase oligonucleotide synthesis is a cyclical process that builds the oligonucleotide sequence in the 3' to 5' direction on an insoluble solid support, such as controlled pore glass (CPG). biotage.comatdbio.com Each cycle of nucleotide addition, including the incorporation of a dye phosphoramidite like HEX, consists of four primary chemical reactions:

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleotide bound to the solid support. biotage.comsigmaaldrich.com This is typically achieved using an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an inert solvent like dichloromethane. sigmaaldrich.comumich.edu This step exposes a free 5'-hydroxyl group, making it available for the subsequent reaction. atdbio.com

Coupling: The activated phosphoramidite monomer (either a standard nucleoside or a dye phosphoramidite like HEX) is delivered to the column containing the solid support. sigmaaldrich.com In the presence of an activator, the free 5'-hydroxyl group attacks the phosphorus atom of the incoming phosphoramidite, forming a phosphite (B83602) triester linkage. sigmaaldrich.comresearchgate.net This is the key step where the new unit is added to the chain.

Capping: To prevent unreacted 5'-hydroxyl groups (failure sequences) from participating in subsequent cycles, a capping step is performed. biotage.combiosearchtech.com A mixture of acetic anhydride (B1165640) and an activator like N-methylimidazole (NMI) acetylates these free hydroxyls, rendering them inert. atdbio.combiosearchtech.com This is crucial for minimizing the generation of deletion-mutant oligonucleotides and simplifying final product purification. thermofisher.com

Oxidation: The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphate (B84403) triester. sigmaaldrich.com This is typically accomplished by treating the support with an oxidizing solution, most commonly iodine in a mixture of water and pyridine. biotage.com This stabilizes the internucleotidic bond, allowing the cycle to be repeated for the addition of the next base. sigmaaldrich.com

Activator Systems and Reaction Kinetics for HEX Phosphoramidite Coupling

The coupling step is catalyzed by a weak acid, known as an activator. The activator has a dual role: it protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group, and its conjugate base acts as a nucleophilic catalyst, attacking the phosphorus atom to form a highly reactive intermediate. researchgate.net

| Activator | pKa | Key Characteristics |

| 1H-Tetrazole | 4.9 | Traditional activator; can be slow for bulky phosphoramidites. researchgate.net |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | More acidic and potent than 1H-tetrazole. researchgate.net |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic than tetrazole but a more effective nucleophilic catalyst; increases coupling rate and is highly soluble in acetonitrile (B52724). google.comresearchgate.netnih.gov |

| 5-(Benzylthio)-1H-tetrazole (BTT) | 4.1 | A more potent activator than 1H-tetrazole, often used for demanding syntheses. researchgate.netd-nb.info |

Optimization of Coupling Conditions for HEX Phosphoramidite, 6-Isomer

Achieving high incorporation yields for bulky dye phosphoramidites is more challenging than for standard nucleoside phosphoramidites. The large, sterically demanding HEX molecule can hinder its approach to the 5'-hydroxyl group of the growing oligonucleotide chain, necessitating the optimization of coupling conditions. eurogentec.com

Factors Influencing Coupling Efficiency

Several factors critically influence the success of the coupling reaction for dye phosphoramidites. Efficient coupling is essential for maximizing the yield of the full-length, correctly labeled oligonucleotide and simplifying subsequent purification. biosearchtech.comthermofisher.com

| Factor | Influence on Coupling Efficiency |

| Anhydrous Conditions | Moisture in the acetonitrile diluent or on the synthesizer lines reacts with the activated phosphoramidite, inactivating it and reducing coupling efficiency. Using anhydrous grade acetonitrile is critical. biosearchtech.combiosearchtech.com |

| Coupling Time | Bulky phosphoramidites like HEX require longer reaction times to achieve high coupling efficiency compared to standard nucleosides. A typical recommendation for HEX is a 3-minute coupling time. lumiprobe.combiosearchtech.com |

| Activator Choice | As discussed previously, more potent activators like ETT or DCI are often necessary to effectively catalyze the coupling of sterically hindered amidites. umich.eduresearchgate.net |

| Phosphoramidite Concentration | Increasing the concentration of the phosphoramidite solution can drive the reaction forward and improve coupling efficiency, especially for long oligonucleotides or difficult couplings. umich.edubiosearchtech.com |

| Reagent Integrity | Phosphoramidites, particularly guanosine (B1672433) and some dye amidites, can degrade upon exposure to air and moisture. Using fresh reagents is paramount for consistent results. umich.edu |

Protocol Modifications for Enhanced Incorporation Yields

To overcome the challenges associated with coupling HEX phosphoramidite, specific modifications to standard synthesis protocols are often implemented. These adjustments are designed to push the coupling reaction as close to completion as possible.

Extended Coupling Time: The most common modification is to increase the coupling time. While standard nucleosides may couple in under a minute, a coupling time of 3 to 10 minutes is often recommended for HEX and other bulky modifiers to ensure sufficient time for the reaction to occur. lumiprobe.comd-nb.infobiosearchtech.com

Double Coupling: For particularly difficult incorporations, a "double coupling" cycle can be performed. In this procedure, the coupling step is performed twice in a row before proceeding to capping and oxidation.

Use of Potent Activators: Employing a more reactive activator system, such as DCI or ETT, at an appropriate concentration is standard practice for dye phosphoramidites. umich.eduresearchgate.net

Fresh Reagents: Ensuring that the HEX phosphoramidite solution and the activator are fresh and completely anhydrous is crucial for maximizing yield. umich.edu

Deprotection and Cleavage Strategies for HEX-Labeled Oligonucleotides

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups on the nucleobases (e.g., benzoyl, isobutyryl) and the phosphate backbone (e.g., β-cyanoethyl) must be removed. atdbio.comsigmaaldrich.com This final deprotection step is critical, as the HEX dye itself is sensitive to the harsh basic conditions typically used. glenresearch.com

Standard deprotection often involves heating the oligonucleotide in concentrated ammonium (B1175870) hydroxide (B78521). d-nb.info However, this can lead to the degradation of the HEX dye, likely through the loss of chlorine atoms, resulting in fluorescent byproducts and a lower yield of the desired labeled oligonucleotide. glenresearch.com Consequently, milder deprotection strategies are required.

| Deprotection Method | Reagents | Conditions | Notes |

| Standard Ammonium Hydroxide | Concentrated NH₄OH | 17 hours at 55 °C | Can cause significant degradation of the HEX dye. lumiprobe.comglenresearch.com |

| "Ultramild" Deprotection | 0.05M Potassium Carbonate in Methanol | 4 hours at Room Temperature | A very gentle method suitable for highly sensitive dyes like HEX. glenresearch.com |

| Ammonia (B1221849)/Methylamine (B109427) (AMA) | NH₄OH / 40% aq. Methylamine (1:1 v/v) | 10 minutes at 65 °C | Faster than standard deprotection, but can still produce ~5% of a non-fluorescent side product. lumiprobe.com |

| Modified AMA Protocol | 1. NH₄OH 2. Add equal volume of 40% aq. Methylamine | 1. 30 minutes at Room Temperature 2. 10 minutes at 65 °C | This two-step procedure is recommended to avoid the formation of side products associated with direct AMA treatment. lumiprobe.com |

An alternative dye, SIMA, which has spectral properties similar to HEX, was developed to be more stable under standard deprotection conditions. glenresearch.com However, with optimized and milder deprotection protocols, high-quality HEX-labeled oligonucleotides can be reliably produced. lumiprobe.com

Chemical Stability Challenges During Basic Deprotection

A significant challenge in the synthesis of HEX-labeled oligonucleotides is the inherent instability of the hexachlorofluorescein moiety under standard basic deprotection conditions. glenresearch.com The routine use of concentrated aqueous ammonia (ammonium hydroxide), especially at elevated temperatures, to remove protecting groups from the nucleobases and the phosphate backbone can lead to the degradation of the HEX dye. glenresearch.comglenresearch.comglenresearch.com

The primary degradation pathway involves a reaction with aqueous ammonia that transforms the HEX residue into a hexachloroarylacridine (ACR) derivative. nih.govresearchgate.net This side-product possesses distinct and undesirable ultraviolet-visible (UV-VIS) and fluorescence properties compared to the parent HEX molecule. nih.gov The degradation is not trivial; studies have shown that even after optimized deblocking with concentrated aqueous ammonia, the resulting oligonucleotide can contain more than 25% of this full-sized ACR admixture. nih.govresearchgate.net This chemical transformation can lead to the loss of chlorine atoms from the fluorescein (B123965) ring structure, resulting in fluorescent byproducts that emit at lower wavelengths, potentially interfering with multiplex assays that use other dyes like TET (tetrachlorofluorescein). glenresearch.com The presence of these ACR impurities can significantly distort the optical and physicochemical characteristics of the probe, leading to imprecise, inaccurate, or false experimental results. nih.govresearchgate.net Consequently, deprotection of HEX-labeled oligonucleotides requires careful consideration to avoid harsh conditions, with recommendations often specifying room temperature treatment. aatbio.commetkinenchemistry.comsigmaaldrich.com

Mitigation of Degradation Pathways and Side Product Formation

To address the instability of HEX during deprotection, researchers have focused on modifying the deprotection cocktail to minimize the formation of the degradative arylacridine side product. A key strategy is the addition of a sterically hindered organic base to the aqueous ammonia solution.

One successful approach involves the use of tert-butylamine (B42293). It was discovered that adding 15–30% (v/v) of tert-butylamine to concentrated aqueous ammonia prevents the formation of the acridine (B1665455) derivative. nih.gov This modified deprotection mixture ensures the complete removal of all standard protecting groups while increasing the yield of the pure, intact HEX-labeled oligonucleotide by at least 25%. nih.gov

Another common deprotection agent is AMA, a mixture of aqueous ammonium hydroxide and aqueous methylamine (1:1 v/v). lumiprobe.com While effective for rapid deprotection, standard AMA treatment can still result in the formation of approximately 5% of a non-fluorescent side product from the HEX dye. lumiprobe.com To mitigate this, a two-step procedure has been developed:

Initial deprotection with ammonium hydroxide for 30 minutes at room temperature.

Addition of an equal volume of 40% aqueous methylamine, followed by incubation under standard AMA conditions (e.g., 10 minutes at 65°C). lumiprobe.com

This sequential treatment protocol has been shown to successfully avoid the formation of the unwanted side product. lumiprobe.com

Development of Alternative Deprotection Methodologies

The challenges associated with HEX stability have spurred the development of alternative deprotection strategies, moving beyond simple modifications of the standard ammonia-based reagents. These methodologies often involve entirely different chemical systems or the use of more stable dye analogues.

A prominent alternative is the use of amine-based mixtures that are less harsh than concentrated ammonia at high temperatures. The mixture of aqueous ammonia and tert-butylamine stands out as a novel, validated method for preserving the HEX moiety. nih.govresearchgate.net Other formulations, often recommended for highly base-labile dyes like TAMRA, are also applicable. These include mixtures such as tert-butylamine/water (1:3) or tert-butylamine/methanol/water (1:1:2). glenresearch.comglenresearch.comaatbio.com For oligonucleotides synthesized with special "UltraMILD" protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG), deprotection can be achieved under very gentle conditions using potassium carbonate in methanol, which is also compatible with sensitive dyes. glenresearch.comglenresearch.comgoogle.com

An alternative approach to solving the deprotection problem is to replace the HEX phosphoramidite with a more robust chemical analogue. SIMA (dichloro-diphenyl-fluorescein) is a xanthene dye with spectral characteristics nearly identical to HEX but with significantly enhanced stability in basic conditions. glenresearch.commedchemexpress.comntsbio.com Oligonucleotides labeled with SIMA phosphoramidite can be deprotected using ammonium hydroxide at elevated temperatures and are even stable to rapid deprotection with AMA at 65°C for 10 minutes, conditions under which HEX shows considerable degradation. glenresearch.comlumiprobe.com

| Reagent/Mixture | Conditions (Temperature, Time) | Outcome/Notes | Reference |

|---|---|---|---|

| Concentrated NH₄OH | Room Temperature, 24 hours | Standard mild condition for HEX; minimizes degradation compared to heat. | metkinenchemistry.comsigmaaldrich.com |

| Concentrated NH₄OH | 55°C, Overnight | Causes significant degradation of HEX to arylacridine (ACR) byproduct. | glenresearch.comnih.gov |

| Aqueous NH₄OH with 15-30% (v/v) tert-butylamine | Ambient Temperature, 21-24 hours | Prevents formation of ACR; increases yield of pure HEX-ODN by >25%. | nih.gov |

| AMA (NH₄OH/Methylamine 1:1) | 10 minutes, 65°C | Fast but can lead to ~5-10% HEX degradation/side product formation. | glenresearch.comlumiprobe.com |

| Two-Step AMA: 1) NH₄OH, 2) Add Methylamine | 1) RT, 30 min; 2) 65°C, 10 min | Mitigates side product formation seen with standard AMA. | lumiprobe.com |

| t-Butylamine/Water (1:3) | 60°C, 6 hours | Alternative mild condition for base-sensitive dyes. | glenresearch.comglenresearch.com |

| Potassium Carbonate in Methanol | Room Temperature, 4 hours | "UltraMild" condition; requires use of UltraMILD protected nucleosides. | glenresearch.comgoogle.com |

Advanced Synthesis Techniques for Site-Specific Labeling

The precise placement of a fluorescent label within an oligonucleotide is critical for its function in applications like FRET probes or DNA sequencing. This compound, and its derivatives can be incorporated at the termini or at internal positions of a nucleic acid sequence using specific synthetic strategies. sbsgenetech.com

Internal Incorporation Strategies

Incorporating a HEX label within an oligonucleotide sequence requires a modified phosphoramidite where the dye is attached to a nucleoside. The most common strategy involves attaching the dye to a position on the heterocyclic base that does not interfere with Watson-Crick hydrogen bonding, thereby ensuring that the labeled oligonucleotide can still hybridize to its target sequence. atdbio.com The C5 position of pyrimidines (like thymine (B56734) and cytosine) is a frequently used attachment point. atdbio.com

The synthesis of such a reagent involves creating a thymidine (B127349) phosphoramidite monomer where the HEX dye is tethered to the 5-position of the thymine base. atdbio.com Commercially available reagents for internal HEX labeling exist, such as those built on a pyrrolidine (B122466) scaffold linked to the dye, which can be inserted during standard synthesis. metkinenchemistry.com Another approach uses a modified thymidine phosphoramidite, such as SIMA(HEX)-dT, which can replace a native dT residue in the sequence, offering the dual benefits of internal labeling and enhanced chemical stability. cambio.co.uk More complex phosphoramidites designed for internal labeling may feature a two-point attachment to the oligonucleotide backbone, which limits the conformational flexibility of the inserted dye. acs.org

Terminal Labeling Approaches (5'- and 3'-positions)

5'-Terminal Labeling: The most straightforward and common method for labeling an oligonucleotide is at the 5'-terminus. 101.200.202 Standard automated DNA synthesis proceeds in the 3' to 5' direction, making the 5'-hydroxyl group of the final nucleotide the last reactive site. 101.200.202umich.edu this compound, is specifically designed for this purpose. sapphirebioscience.comlumiprobe.com Typically, these dye phosphoramidites lack a 5'-dimethoxytrityl (DMT) protecting group. sigmaaldrich.com101.200.202 As a result, after the HEX phosphoramidite is coupled to the oligonucleotide, there is no DMT group to remove for further chain elongation, which effectively terminates the synthesis. sigmaaldrich.com101.200.202 The coupling reaction itself is efficient, usually requiring a 3-minute coupling time, and uses standard activators. sigmaaldrich.comlumiprobe.com

3'-Terminal Labeling: Labeling the 3'-terminus requires a different approach since the oligonucleotide is synthesized on a solid support starting from the 3'-most nucleotide. The standard method for 3'-labeling is to use a dye-conjugated Controlled Pore Glass (CPG) solid support. 101.200.202glenresearch.com In this strategy, the HEX dye is pre-attached to the CPG support via a stable linker. The synthesis of the oligonucleotide then begins from this dye-modified support, automatically placing the label at the 3'-end of the final product. 101.200.202 This method provides a direct and efficient route to 3'-labeled oligonucleotides with high purity. glenresearch.com

An alternative, though less common, method for 3'-labeling is post-synthetic enzymatic modification. This involves using an enzyme like terminal deoxynucleotidyl transferase (TdT) to add a dye-labeled deoxynucleotide to the 3'-end of the fully synthesized and deprotected oligonucleotide. google.com

| Labeling Position | Synthetic Strategy | Reagent/Method | Key Characteristics | Reference |

|---|---|---|---|---|

| 5'-Terminal | Direct phosphoramidite coupling | This compound | Final step in solid-phase synthesis; terminates chain elongation. | sapphirebioscience.comsigmaaldrich.com101.200.202 |

| 3'-Terminal | Synthesis initiation from modified support | HEX-conjugated CPG Support | Oligonucleotide is synthesized starting from the dye-linked support. | 101.200.202glenresearch.com |

| Internal | Incorporation of a modified nucleoside | HEX-dT Phosphoramidite or other modified base | Replaces a standard base in the sequence; dye is attached to the nucleobase (e.g., C5 of Thymine). | atdbio.commetkinenchemistry.comcambio.co.uk |

Applications of Hex Phosphoramidite Labeled Oligonucleotides in Research

Nucleic Acid Detection and Quantification Methodologies

Oligonucleotides labeled with HEX are instrumental in various methods for detecting and quantifying nucleic acids. These techniques are fundamental in both basic research and diagnostic assay development. biosyn.com

Quantitative Polymerase Chain Reaction (qPCR) Probe Design and Performance

HEX-labeled oligonucleotides are frequently used as reporter probes in quantitative polymerase chain reaction (qPCR) assays. lumiprobe.comnih.gov In formats like TaqMan probes, Molecular Beacons, and Scorpion primers, the HEX dye is typically paired with a quencher molecule. biosyn.comgenelink.com The principle of these assays relies on Fluorescence Resonance Energy Transfer (FRET), where the quencher suppresses the fluorescence of HEX when the probe is intact. sigmaaldrich.comroche.com During PCR, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the HEX reporter from the quencher. roche.combiocat.com This separation results in an increase in fluorescence that is directly proportional to the amount of amplified DNA, allowing for accurate quantification of the target sequence. sigmaaldrich.com

The performance of HEX-labeled probes in qPCR is influenced by factors such as the choice of quencher and the probe's sequence design. Black Hole Quencher 1 (BHQ-1) is a common and effective quencher for HEX due to their significant spectral overlap. biosyn.comgenelink.combiocat.com For optimal performance, dual-labeled probes are typically between 20 and 30 bases long to ensure efficient quenching. biocat.com In multiplex qPCR, where multiple targets are detected in a single reaction, HEX is often used in combination with other dyes like 6-FAM and TET, as their distinct emission spectra can be readily distinguished by calibrated qPCR instruments. nih.govidtdna.com

Table 1: Spectral Properties and Common Quenchers for HEX-labeled qPCR Probes

| Property | Value | Reference |

| Excitation Maximum | 533-535 nm | broadpharm.combiosyn.com |

| Emission Maximum | 549-556 nm | broadpharm.combiosyn.com |

| Common Quencher | BHQ-1 | biosyn.comgenelink.com |

| Alternative Quencher | TAMRA™ | sigmaaldrich.com |

This table summarizes the key spectral characteristics of HEX and its commonly paired quenchers in qPCR applications.

Fluorescence In Situ Hybridization (FISH) Probe Development

HEX-labeled oligonucleotides can be utilized as probes in Fluorescence In Situ Hybridization (FISH), a technique that allows for the localization and visualization of specific nucleic acid sequences within cells and tissues. biosyn.comidtdna.comresearchgate.net By hybridizing the fluorescently labeled probe to its complementary target sequence, researchers can determine the presence, location, and abundance of specific DNA or RNA molecules. researchgate.net

In FISH applications, the choice of fluorophore is critical to distinguish the signal from the sample's natural autofluorescence, which is often more pronounced in the green spectral region. biosearchtech.com Using longer wavelength dyes like HEX can help to improve the signal-to-noise ratio. biosearchtech.com Multiplexing in FISH is also possible by using probes labeled with different fluorophores that have minimal spectral overlap, allowing for the simultaneous detection of multiple targets. idtdna.combiosearchtech.com

Hybridization-Based Assays and Their Research Utility

Beyond qPCR and FISH, HEX-labeled oligonucleotides serve as versatile probes in various other hybridization-based assays. These assays are fundamental for studying the structure and function of DNA, RNA, and their interactions with proteins. biosyn.com The fluorescent label allows for the detection and characterization of these interactions in vitro and in vivo. biosyn.com For instance, these probes can be used in assays to measure changes in fluorescence upon binding to a target, providing insights into binding kinetics and affinity. nih.gov

Genomic Analysis and Genetic Research

The application of HEX phosphoramidite (B1245037) extends significantly into the fields of genomic analysis and genetic research, where it aids in the identification of genetic variations and the detailed analysis of DNA fragments.

Genotyping Applications and Single Nucleotide Polymorphism (SNP) Detection

HEX-labeled probes are widely employed in genotyping, particularly for the detection of Single Nucleotide Polymorphisms (SNPs), which are the most common type of genetic variation. sbsgenetech.combiocat.com Allele-specific qPCR assays often use probes labeled with different fluorophores, such as HEX and 6-FAM, to distinguish between the two alleles of a SNP. nih.gov This allows for the accurate determination of an individual's genotype (homozygous or heterozygous) at a specific SNP locus. nih.gov

Another technique that utilizes HEX-labeled probes for SNP genotyping is fluorescence polarization (FP). nih.gov In this method, very short LNA (locked nucleic acid) probes labeled with HEX are used. nih.gov The hybridization of the probe to its perfectly complementary DNA target results in a significant increase in fluorescence polarization, while a mismatch will not cause such a change. nih.gov This homogeneous assay format is suitable for high-throughput genotyping. nih.gov

Table 2: Research Findings in HEX-based SNP Genotyping

| Technique | Probe Type | Key Finding | Reference |

| Allele-Specific qPCR | TaqMan Probes | HEX and 6-FAM labeled probes allow for clear differentiation of SNP alleles. | nih.gov |

| Fluorescence Polarization | LNA Probes | Short, HEX-labeled LNA probes enable homogeneous and high-throughput SNP genotyping. | nih.gov |

This table highlights key research findings demonstrating the utility of HEX-labeled oligonucleotides in different SNP genotyping methodologies.

DNA Sequencing Enhancement and Fragment Analysis

HEX-labeled oligonucleotides are also valuable tools in DNA sequencing and fragment analysis. sbsgenetech.combiosyn.com In fragment analysis, DNA fragments are fluorescently labeled, typically by using a PCR primer with a 5'-HEX modification, and then separated by size using capillary electrophoresis. nimagen.comstabvida.comthermofisher.com The HEX dye allows for the detection of these fragments as they pass through a laser detector. lumiprobe.com This technique is used for various applications, including microsatellite analysis, which is used in population genetics and linkage mapping. stabvida.comlumiprobe.com

The ability to use multiple fluorescent dyes, including HEX, in a single capillary electrophoresis run enables multiplex fragment analysis, where different fragments can be labeled with different colors and analyzed simultaneously. nimagen.comstabvida.com This significantly increases the throughput of genetic analysis. thermofisher.com While fluorescent labeling is a cornerstone of modern DNA sequencing, it's important to note that different fluorescent dyes can slightly alter the electrophoretic mobility of the DNA fragments they are attached to, which may require correction during data analysis. nih.gov

Microsatellite Analysis and Genetic Mapping Studies

Oligonucleotides labeled with HEX (hexachlorofluorescein) phosphoramidite, specifically the 6-isomer, are instrumental in microsatellite analysis and genetic mapping. lumiprobe.com Microsatellites, which are short tandem repeats of DNA sequences, are highly polymorphic and widely used as genetic markers. In these studies, a forward primer is labeled with a fluorescent dye like HEX, while the reverse primer remains unlabeled. lumiprobe.com During PCR amplification, the HEX-labeled primer is incorporated into the amplified DNA fragments.

These fluorescently labeled fragments are then separated by size using capillary gel electrophoresis. lumiprobe.com Many automated DNA sequencers are equipped with a detection channel specifically for HEX, which has an absorption maximum of around 533 nm and an emission maximum of approximately 549 nm. lumiprobe.combroadpharm.com This allows for the precise determination of the length of the microsatellite repeats. The quantitative results obtained are highly repeatable for a specific locus. thermofisher.com This methodology facilitates the construction of genetic maps and has been applied in various species. genelink.com For instance, in one study on cervical cancer, the use of fluorescent detection with dyes like HEX offered significant advantages over traditional radioactive methods, providing consistent and quantifiable results. thermofisher.com

The use of HEX-labeled primers is a cornerstone of fragment analysis for genotyping and identifying genetic variations. sbsgenetech.com It enables rapid and high-throughput screening of genetic markers, contributing to our understanding of genetic diversity and its link to diseases.

Studies of Molecular Interactions and Structural Biology

Förster Resonance Energy Transfer (FRET) Probes for Conformational Dynamics

HEX-labeled oligonucleotides are valuable tools in studying the conformational dynamics of biomolecules through Förster Resonance Energy Transfer (FRET). FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). In designing FRET probes, HEX often serves as the reporter fluorophore. biosyn.com

For FRET to occur, the emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor. In many applications, HEX is paired with a non-fluorescent "dark" quencher, such as Black Hole Quencher 1 (BHQ-1). biosyn.com The significant spectral overlap between HEX and BHQ-1 makes them an effective pair. lumiprobe.com When the HEX-labeled oligonucleotide probe is in a specific conformation (e.g., unbound and random coil), the dye and quencher are separated, and HEX fluorescence is detectable. Upon binding to a target molecule, the probe may undergo a conformational change that brings the HEX dye and the quencher into close proximity, leading to the quenching of HEX's fluorescence. This change in fluorescence signal can be measured to monitor molecular interactions and conformational changes in real-time.

Such FRET probes are commonly used in techniques like real-time PCR, including TaqMan probes, Molecular Beacons, and Scorpion primers, to detect the presence and quantity of specific nucleic acid sequences. biosyn.comlumiprobe.com

Nucleic Acid-Protein Interaction Analysis

The analysis of interactions between nucleic acids and proteins is fundamental to understanding many cellular processes. HEX-labeled oligonucleotides provide a fluorescent method for these investigations. acs.org By labeling an oligonucleotide with HEX, researchers can track its binding to a target protein. nih.gov

Changes in the fluorescence properties of HEX upon protein binding can provide insights into the binding event. For example, fluorescence anisotropy or polarization assays can be employed. When a small, rapidly tumbling HEX-labeled oligonucleotide binds to a much larger protein, the rotational motion of the complex slows down, leading to an increase in fluorescence polarization. This change can be used to determine binding affinities and kinetics.

Furthermore, HEX-labeled oligonucleotides are used in electrophoretic mobility shift assays (EMSAs) as a non-radioactive alternative for detecting DNA-protein complexes. nih.gov The stability of the fluorometric oligonucleotides avoids the variability associated with radiolabeling. nih.gov These techniques are crucial for characterizing transcription factor binding sites, DNA repair mechanisms, and other essential nucleic acid-protein interactions. nih.gov

Multiplexing Capabilities in Bioanalytical Systems

Design and Implementation in Multi-Color Detection Platforms

HEX's distinct spectral properties, with its emission in the yellow range, make it an excellent candidate for multiplexing in bioanalytical systems. lumiprobe.comsbsgenetech.com Multiplex assays allow for the simultaneous detection of multiple targets in a single reaction, significantly increasing throughput and saving time and resources. plos.org

In multi-color detection platforms, such as real-time quantitative PCR (qPCR) and droplet digital PCR (ddPCR), different probes targeting different nucleic acid sequences are labeled with spectrally distinct fluorophores. glenresearch.comnih.gov HEX is often used in combination with other dyes like FAM (green), ROX (red), and Cy5 (far-red). plos.org Modern detection instruments have separate channels to detect the fluorescence from each of these dyes. nih.govlumiprobe.com For example, a study on tryptase genotyping utilized a ddPCR assay where probes were dual-labeled with either FAM or HEX to detect different targets simultaneously. nih.gov Another study on citrus viruses used a TaqMan-based qPCR assay where HEX was used to label an internal control probe, while other dyes like Cy5 and FAM were used for the target viruses. ppjonline.org

The selection of fluorophores is critical to minimize spectral overlap or "crosstalk" between the detection channels. The spectral characteristics of HEX allow it to be effectively distinguished from other commonly used dyes, making it a reliable choice for multi-color applications. sbsgenetech.com

Combinatorial Probe Coding Strategies in Research

A more advanced multiplexing strategy is Multicolor Combinatorial Probe Coding (MCPC). plos.org This approach significantly expands the number of targets that can be detected in a single reaction by using combinations of different fluorophores to create unique spectral signatures for each target. plos.orgplos.org Instead of one probe, one color, MCPC uses a limited number of fluorophores (n) to label probes in various combinations, enabling the detection of up to 2^n - 1 different targets. plos.org

HEX is one of the key fluorophores used in these combinatorial strategies. nih.gov For example, with four fluorophores (e.g., FAM, HEX, ROX, and Cy5), it is theoretically possible to distinguish 15 different targets in a single real-time PCR assay. plos.orgplos.org Each target is identified by a unique "MCPC signature," which is a digital code representing the combination of fluorophores detected. plos.org For instance, a target might be coded with only HEX (signature 0100), while another is coded with a combination of FAM and HEX (signature 1100). plos.org This strategy has been successfully applied to high-throughput genotyping, such as the identification of multiple types of human papillomavirus (HPV) in a single reaction. plos.org

Table of Spectroscopic Properties of Common Fluorophores in Multiplexing

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color Channel |

| HEX | ~533-535 | ~549-556 | Yellow/Orange |

| FAM | ~495 | ~520 | Green |

| TET | ~521 | ~536 | Green/Yellow |

| JOE | ~525 | ~548 | Yellow |

| ROX | ~575 | ~602 | Red |

| TAMRA | ~550-563 | ~575-580 | Orange/Red |

| Cy5 | ~643-649 | ~667-670 | Far-Red |

| Quasar 570 | ~552 | ~570 | Orange |

| Quasar 670 | ~643 | ~667 | Far-Red |

Note: The exact excitation and emission maxima can vary slightly depending on the chemical environment and conjugation. lumiprobe.combroadpharm.combiosyn.comglenresearch.com

Analytical and Purification Methodologies for Hex Modified Oligonucleotides

Chromatographic Purification Techniques

Chromatography is a cornerstone for the purification of synthetic oligonucleotides, separating the full-length, labeled product from failure sequences and other chemical artifacts. lcms.cz High-performance liquid chromatography (HPLC) is the predominant technique, offering high resolution and purity monitoring. eurogentec.com

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used method for the purification of modified and unmodified oligonucleotides. oligofastx.com This technique separates molecules based on their hydrophobicity. oligofastx.com During solid-phase synthesis, a hydrophobic dimethoxytrityl (DMT) group is often left on the 5' end of the full-length oligonucleotide. This allows the desired product to be retained more strongly on the hydrophobic column material compared to the shorter, less hydrophobic failure sequences, which lack the DMT group. eurogentec.commicrosynth.com

RP-HPLC is particularly effective for purifying oligonucleotides up to 50-60 nucleotides in length and is a method of choice for separating products containing fluorophores like HEX, whose inherent lipophilicity aids in separation. microsynth.comlabcluster.comsigmaaldrich.com Purity levels of ≥85% are commonly achieved. microsynth.com However, a significant challenge in the purification of HEX-labeled oligonucleotides is the co-elution of the arylacridine (ACR) byproduct, which can be difficult to separate from the target oligonucleotide even with analytical RP-HPLC. plos.orgnih.gov This makes careful, high-resolution RP-HPLC essential to ensure the quality of HEX-probes for sensitive applications like quantitative real-time PCR (qPCR). nih.govresearchgate.net For some applications, a dual HPLC purification process is employed, where an initial HPLC step removes failure sequences, and a second HPLC is performed after dye conjugation to eliminate any remaining unlabeled oligonucleotides and excess dye. biosyn.com

Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC) serves as a critical alternative and orthogonal method to RP-HPLC. nih.gov This technique separates oligonucleotides based on the net negative charge of their phosphodiester backbone. lcms.czsigmaaldrich.com Since the charge is proportional to the length of the oligonucleotide, IEX-HPLC is highly effective at separating full-length products from shorter, truncated impurities. shimadzu.com

IEX is often the preferred method for purifying longer oligonucleotides (typically 40-80 bases), where the resolution of RP-HPLC may decrease. microsynth.comsigmaaldrich.com It offers excellent resolution and has a high loading capacity, making it suitable for large-scale and GMP manufacturing of therapeutic oligonucleotides. lcms.cz Using IEX in conjunction with RP-HPLC provides a more comprehensive characterization of oligonucleotide purity. nih.gov The pH of the mobile phase is a critical parameter in IEX, as even slight variations can significantly impact retention times and separation efficiency, necessitating careful control. shimadzu.com

Table 1: Comparison of Chromatographic Purification Techniques for HEX-Oligonucleotides

| Feature | Reverse Phase HPLC (RP-HPLC) | Ion Exchange HPLC (IEX-HPLC) |

|---|---|---|

| Separation Principle | Hydrophobicity | Net charge (phosphate backbone) lcms.czsigmaaldrich.com |

| Primary Application | Purification of oligonucleotides <50-60 bases. microsynth.comlabcluster.com | Purification of longer oligonucleotides (40-80 bases). microsynth.comsigmaaldrich.com |

| Resolution | Excellent for shorter oligos; decreases with length. labcluster.comsigmaaldrich.com | Excellent for resolving by length; can analyze sequences with significant secondary structure. sigmaaldrich.com |

| Key Advantage | Efficiently separates DMT-on (full-length) from DMT-off (truncated) sequences. eurogentec.com | High loading capacity, ideal for large-scale purification. lcms.cz |

| Challenge | Difficulty in separating the HEX-oligo from the arylacridine (ACR) byproduct. plos.orgnih.gov | Resolution can decrease for very long oligonucleotides. labcluster.com |

Electrophoretic Separation and Characterization

Polyacrylamide Gel Electrophoresis (PAGE) is a high-resolution technique that separates oligonucleotides based on their size and can achieve high purity levels (95-99%). oligofastx.com It is particularly useful for separating long oligonucleotides (over 50 bases). oligofastx.com

However, for HEX-modified oligonucleotides, electrophoretic methods have been shown to be inefficient at separating the desired product from the problematic arylacridine (ACR) impurity. plos.orgnih.gov Studies have demonstrated that HEX-probes purified solely by electrophoresis can yield inconsistent results in applications like qPCR. nih.govresearchgate.net While electrophoresis is used for the downstream analysis of reaction products involving HEX-labeled oligos nih.gov, it is not recommended as the primary purification method for removing synthesis-related impurities like ACR. plos.orgnih.gov

Spectroscopic Verification and Quantitative Analysis of Labeled Oligonucleotides

Spectroscopic analysis is indispensable for verifying the successful labeling of an oligonucleotide with HEX and for confirming the spectral integrity of the final product.

HEX is a fluorescent dye with well-defined spectral characteristics. It typically exhibits an absorption (excitation) maximum between 533 nm and 535 nm and an emission maximum between 549 nm and 556 nm. aatbio.comlumiprobe.comlumiprobe.comglenresearch.com The presence of the ACR impurity can be detected spectroscopically, as it introduces a shoulder or a distinct peak in the absorption spectrum at approximately 500 nm, which is absent in the spectrum of a pure HEX-labeled oligonucleotide. nih.gov This makes UV-Visible spectroscopy a valuable tool for quality control. nih.gov The fluorescence emission spectra are also used for verification, though they may be less informative for detecting the ACR impurity without comparison to pure standards. nih.gov

Table 2: Spectral Properties of HEX Fluorophore

| Property | Wavelength (nm) | Reference(s) |

|---|---|---|

| Absorbance Maximum (λmax) | 533 - 535 | aatbio.comlumiprobe.comabcam.com |

| Emission Maximum (λem) | 549 - 556 | aatbio.comlumiprobe.comglenresearch.comabcam.com |

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The quantum yield of HEX is a critical parameter, as it directly impacts the sensitivity of assays using HEX-labeled probes.

Table 3: Optical Characteristics of HEX- and ACR-Fluorophores

| Fluorophore | Excitation λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φ) |

|---|---|---|---|

| HEX | 533 | 553 | 0.47 |

| ACR (Arylacridine) | 503 | 523 | 0.05 |

Data derived from a study on HEX- and ACR-labeled oligothymidylates in 0.1 M ammonium (B1175870) acetate, pH 6.7. nih.gov

Mass Spectrometry for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is an indispensable analytical technique for the quality control of synthetic oligonucleotides, including those labeled with HEX (hexachlorofluorescein). colby.edu It provides definitive confirmation of the molecular identity by precisely measuring the molecular weight of the synthesized product. idtdna.com This verification is crucial for ensuring that the correct sequence has been synthesized and that the HEX modification has been successfully incorporated. Furthermore, MS is a powerful tool for assessing the purity of the final oligonucleotide product by detecting a range of potential synthesis-related impurities. nih.gov

Two primary "soft" ionization techniques are routinely employed for the analysis of thermally labile biomolecules like oligonucleotides: Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS). colby.eduidtdna.comnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is particularly well-suited for oligonucleotide analysis due to its high accuracy, resolution, and sensitivity over a broad molecular weight range. idtdna.com This technique generates multiply charged ions from the oligonucleotide molecules in solution, which allows for the analysis of compounds with molecular weights far exceeding the mass-to-charge (m/z) limit of the mass analyzer. nih.gov The resulting spectrum displays a series of peaks, each representing the same oligonucleotide with a different number of charges. These raw data are then processed using a deconvolution algorithm to produce a final spectrum showing the actual molecular mass of the compound. colby.edu Many suppliers consider ESI-MS the gold standard for quality control of synthetic oligonucleotides, including those with fluorescent labels like HEX. idtdna.comidtdna.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

MALDI-TOF-MS is another powerful and widely used method, valued for its speed, simplicity, and high-throughput capabilities. nih.govumich.edu In this technique, the oligonucleotide sample is co-crystallized with a matrix material (such as 3-hydroxypicolinic acid) on a sample plate. colby.eduresearchgate.net A pulsed laser irradiates the spot, causing the desorption and ionization of the oligonucleotide molecules, which are typically singly charged. umich.edu The mass-to-charge ratio is then determined by the time it takes for the ions to travel through a flight tube to the detector. nih.gov While highly effective, the accuracy of MALDI-TOF-MS can decrease for longer oligonucleotides (e.g., >50 bases), and it may show lower resolution compared to ESI-MS for these larger molecules. colby.edu

Structural and Purity Analysis of HEX-Modified Oligonucleotides

The primary goal of MS analysis is to confirm that the observed molecular weight matches the calculated (expected) molecular weight of the target HEX-modified oligonucleotide. idtdna.com However, the complexity of solid-phase oligonucleotide synthesis can lead to various impurities that are readily detected by mass spectrometry.

Common issues identified include:

Incomplete Deprotection: Protecting groups used on the nucleobases (e.g., benzoyl on dA and dC, isobutyryl on dG) must be removed in the final deprotection step. Incomplete removal results in adducts with higher-than-expected masses that are easily detected by MS. colby.edu

Depurination: The loss of a purine (B94841) base (adenine or guanine) can occur during synthesis or analysis, leading to secondary peaks with masses approximately 135 Da (for dA) or 151 Da (for dG) less than the full-length product. colby.eduidtdna.com

Modification-Related Byproducts: A significant challenge specific to the synthesis of HEX-labeled oligonucleotides is the potential for the hexachlorofluorescein moiety to be converted into a hexachloroarylacridine (ACR) derivative during the standard deprotection process with ammonia (B1221849). nih.govsemanticscholar.org This byproduct is difficult to separate from the target oligonucleotide by HPLC and presents a challenge for MS analysis, as it corresponds to a mass shift of only -1 Dalton, which is difficult to resolve for oligonucleotides with molecular weights of several thousand Daltons. nih.govsemanticscholar.org

Table 1: Comparison of ESI-MS and MALDI-TOF-MS for Oligonucleotide Analysis

| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) |

|---|---|---|

| Ionization State | Generates multiply charged ions nih.gov | Primarily generates singly charged ions umich.edu |

| Typical Mass Range | High accuracy for a wide range of lengths (20 to >120 bases) colby.edu | Optimal for oligonucleotides <50 bases; accuracy can decrease for longer sequences colby.edu |

| Accuracy | High (e.g., ± 0.02% error for >14,000 Da) colby.edu | Good (e.g., ± 0.2% for >50 bases) colby.edu |

| Resolution | High resolution, allowing for clear distinction of adducts colby.edu | Generally lower resolution than ESI-MS, especially for larger molecules colby.edu |

| Throughput | Lower throughput compared to MALDI-TOF colby.edu | High throughput, well-suited for screening nih.gov |

| Sample Prep | Sample is in solution nih.gov | Sample is co-crystallized with a matrix colby.edu |

Table 2: Common Impurities in Oligonucleotide Synthesis Detected by Mass Spectrometry

| Impurity/Artifact | Description | Typical Mass Shift (Da) | Reference |

|---|---|---|---|

| Isobutyryl Adduct | Incomplete removal of protecting group from dG | +70 | colby.edu |

| Benzoyl Adduct | Incomplete removal of protecting group from dA or dC | +104 | colby.edu |

| Dimethoxytrityl (DMTr) Adduct | Incomplete removal of 5'-terminal protecting group | +302 | colby.edu |

| Depurination (Adenine) | Loss of a deoxyadenosine (B7792050) base | -135 | colby.eduidtdna.com |

| Depurination (Guanine) | Loss of a deoxyguanosine base | -151 | colby.eduidtdna.com |

| Arylacridine (ACR) Formation | Byproduct of HEX-label deprotection | -1 | nih.govsemanticscholar.org |

Detailed Research Findings

Research has highlighted specific challenges and findings when using mass spectrometry for the quality assessment of HEX-labeled oligonucleotides. In one study, a batch of purified 5'-HEX-d(ACGT)₄-3' (H16) was analyzed. semanticscholar.org While the expected mass was 5625 Da, the mass spectrum revealed additional signals corresponding to masses of 5691 Da and 5757 Da. semanticscholar.org This indicated the presence of impurities containing one and two residual isobutyryl groups, respectively, confirming that the dG residues were not fully deprotected. semanticscholar.org

Another investigation, which combined HPLC with MALDI-TOF analysis, examined byproducts from synthesis. nih.govsemanticscholar.org While not a HEX-oligonucleotide itself, a related synthesis of a 5'-d(ACGT)₃-Dabs-3' oligonucleotide revealed that after HPLC separation, one of the product fractions had a molecular mass loss of -14 Da. semanticscholar.org This was attributed to the use of a CPG solid support that contained a ~20% dimethylene admixture within its trimethylene linker bridge, demonstrating the ability of MS to identify issues originating from the raw synthesis materials. nih.govsemanticscholar.org These findings underscore the critical role of mass spectrometry, often coupled with a separation technique like HPLC, in providing detailed structural confirmation and a comprehensive purity profile for modified oligonucleotides. nih.gov

Table 3: Research Data from Mass Spectrometry Analysis of a HEX-Oligonucleotide

| Compound | Expected Mass (Da) | Observed Impurity Masses (Da) | Inferred Impurity | Reference |

|---|---|---|---|---|

| 5'-HEX-d(ACGT)₄-3' (H16) | 5625 | 5691 (+66) | Mono-isobutyryl adduct | semanticscholar.org |

Comparative Research and Development of Improved Hex Analogs

Comparative Analysis with Other Fluorescein (B123965) Derivatives

Fluorescein and its halogenated derivatives have been foundational tools in molecular biology, particularly for the fluorescent labeling of oligonucleotides. glenresearch.com Among these, FAM (fluorescein), TET (tetrachlorofluorescein), and HEX have been prominent in multicolor detection applications like DNA sequencing and genetic analysis. glenresearch.comglenresearch.com However, the performance of these dyes varies, necessitating a comparative understanding of their properties.

Spectral and Synthetic Properties of FAM, TET, and JOE

FAM, TET, and JOE (5'-dichloro-dimethoxy fluorescein) are key fluorescein derivatives used in multicolor DNA analysis. glenresearch.com Their spectral properties allow for simultaneous detection in automated sequencing and genetic analysis instruments. glenresearch.com

FAM (6-carboxyfluorescein) is one of the most common fluorescent dyes for oligonucleotide labeling, though its fluorescence is pH-sensitive, decreasing below pH 7. idtdna.com It is typically used in a pH range of 7.5 to 8.5. idtdna.com

TET (tetrachlorofluorescein) is a chlorinated analog of fluorescein often used in multiplex assays alongside FAM and HEX. idtdna.com Like HEX, it can be attached to the 5' end of an oligonucleotide. idtdna.com

JOE (6-carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein) offers spectral characteristics that fall between those of FAM and TAMRA/ROX, making it suitable for multiplex detection. idtdna.comlumiprobe.com Unlike FAM and HEX, which can be incorporated during synthesis via phosphoramidites, JOE is often attached post-synthesis as an NHS ester to an amino-modified oligonucleotide. idtdna.com However, phosphoramidite (B1245037) versions of JOE are also available. lumiprobe.comaatbio.com JOE exhibits excellent stability under various deprotection conditions. glenresearch.com

Below is a data table comparing the spectral properties of these fluorescein derivatives.

| Dye | Excitation Max (nm) | Emission Max (nm) | Color |

| FAM | 495 | 520 | Green/Yellow |

| TET | 525 | 550 | Orange/Yellow |

| JOE | 533 | 554 | - |

| HEX | 533 - 535 | 549 - 565 | Yellow/Pink |

Data sourced from multiple references. lumiprobe.combroadpharm.comatdbio.com

Performance Benchmarking in Diverse Research Applications

The utility of these dyes extends across various research applications, with their performance being a critical factor. HEX, while widely used, has demonstrated instability under the basic conditions required for oligonucleotide deprotection. glenresearch.com This instability can lead to the degradation of the HEX-labeled oligonucleotide, involving the loss of chlorine atoms and resulting in fluorescent byproducts that can interfere with the detection of other dyes like TET. glenresearch.com

In contrast, JOE shows greater stability during deprotection. glenresearch.com This robustness, combined with its distinct spectral properties, makes it a reliable choice for multicolor applications. glenresearch.com The development of dyes like Tide Fluor™ 1 (TF-1) offers an alternative to fluorescein with nearly identical spectral properties but with the added benefits of being pH-insensitive and more photostable. 101.200.202 For quenching of HEX fluorescence in applications like qPCR probes, the dark quencher DusQ 1 is effective due to significant spectral overlap. lumiprobe.com

Design and Synthesis of Chemically Stable Hexachloro-fluorescein Analogs

The inherent instability of HEX has driven the development of more chemically robust analogs. These efforts focus on structural modifications to enhance stability without significantly altering the desirable spectral properties of the parent dye.

Case Study: SIMA (HEX) Phosphoramidite as a Stable Alternative

A significant advancement in this area is the development of SIMA (dichloro-diphenyl-fluorescein) phosphoramidite, a more stable analog of HEX. lunanano.calumiprobe.com SIMA (HEX) was designed to have nearly identical absorbance and emission spectra to HEX, ensuring its compatibility with existing instrumentation and experimental setups. glenresearch.comglenresearch.com

The key advantage of SIMA (HEX) is its enhanced stability under basic deprotection conditions. glenresearch.comcambio.co.uk While HEX-labeled oligonucleotides show considerable degradation when deprotected with ammonium (B1175870) hydroxide (B78521) at elevated temperatures, SIMA (HEX)-labeled oligonucleotides remain intact under the same or even harsher conditions, such as using ammonium hydroxide/methylamine (B109427) (AMA). glenresearch.comlumiprobe.com For instance, overnight deprotection with ammonium hydroxide at 55°C leads to significant degradation of HEX, whereas SIMA (HEX) shows no decomposition. glenresearch.com Similarly, deprotection with AMA at 65°C for 10 minutes resulted in about 10% decomposition of HEX, while SIMA (HEX) remained stable. glenresearch.com This stability prevents the formation of fluorescent byproducts and ensures the integrity of the labeled probe. researchgate.netnih.gov

Spectrally, SIMA's absorption maximum is slightly blue-shifted by 3 nm compared to HEX at pH 7. glenresearch.comcambio.co.uk Although its absorbance is broader, resulting in a smaller extinction coefficient, its emission is still 90% of that of HEX when excited at 500 nm, and its emission is red-shifted by 5 nm. glenresearch.comcambio.co.uk

Structural Modifications for Enhanced Chemical Robustness

The chemical stability of fluorescein dyes can be tuned through various structural modifications. nih.gov Halogenation, for example, not only red-shifts the absorption and emission wavelengths but can also impact stability. nih.gov The instability of HEX is attributed to the transformation of the fluorophore into an arylacridine derivative under standard ammonolysis. researchgate.netnih.gov

The design of SIMA (HEX) involves replacing the hexachloro substitution pattern of HEX with a dichloro-diphenyl-fluorescein structure. glenresearch.comglenresearch.com This modification is key to its improved stability. Other strategies to enhance the properties of fluorophores include extending the conjugation of the dye, which typically results in a bathochromic (red) shift in the spectrum. nih.govrsc.org Furthermore, the introduction of different functional groups can alter the chemical and physical properties of the dye, including its photostability and quantum yield. chemrxiv.orgchemrevlett.com For instance, replacing the oxygen atom in the xanthene core with a dimethylsilyl group creates "silafluoresceins" with red-shifted spectra. nih.gov These examples highlight the principle that targeted structural changes can lead to the development of fluorophores with superior performance characteristics for specific biological applications. annualreviews.org

Influence of Linker Chemistries on Probe Stability and Functionality

The length and chemical nature of the linker can significantly affect the therapeutic and diagnostic properties of oligonucleotide conjugates. mdpi.comnih.gov For instance, in the context of ligase-catalyzed oligonucleotide polymerization (LOOPER), it was observed that shorter linkers were less tolerated, leading to higher error rates and sequence bias. nih.gov An ethane-1,2-diamine linker was found to be optimal in terms of yield and efficiency in this specific application. nih.gov

For fluorogenic probes used in applications like qPCR, the linker chemistry and the position of the quencher are critical for performance. nih.gov Studies have shown that a glycerol-based 'X' linker can offer superior performance compared to traditional 3'-end quenchers or internal arabinoside-based linkers, leading to improved signal-to-noise ratios and detection sensitivity. nih.gov

Different types of chemical linkages are used to conjugate molecules to oligonucleotides, including amide and triazole linkages. mdpi.com Amide linkages are common and can be stable, while triazole linkages, often formed via "click chemistry," are known for their high stability and specificity. mdpi.comacs.org Non-cleavable linkers, such as those formed through thiol-maleimide chemistry, are generally more stable and ensure the integrity of the conjugate for extended periods. mdpi.com The choice of linker chemistry must be carefully considered based on the specific application to maximize the stability and functionality of the fluorescently labeled oligonucleotide probe. diva-portal.org

Spacer Design and its Impact on Oligonucleotide Performance

The spacer arm, a flexible linker that connects the HEX fluorophore to the oligonucleotide, plays a crucial role in the functionality of the resulting probe. Its chemical composition, length, and flexibility can significantly influence key performance metrics such as fluorescence quenching, hybridization efficiency, and interaction with enzymes.

Research has shown that the interaction between the fluorophore and the nucleobases can lead to quenching of the fluorescent signal, particularly with guanine-rich sequences. biosearchtech.com Introducing a spacer physically distances the dye from the oligonucleotide, which can mitigate this quenching effect. biosearchtech.com The length of the spacer can be precisely controlled by incorporating multiple spacer units during synthesis. biosearchtech.com

The choice between a hydrophobic or hydrophilic spacer is often dictated by the specific application. biosearchtech.com For instance, studies on other fluorophores like Cy5 have demonstrated that increasing the length of the spacer arm can lead to improved performance in enzymatic reactions. In one study, a Cy5-labeled dUTP with a linker lengthened by 14 atoms resulted in longer primer extension lengths by thermophilic DNA polymerases, suggesting that a longer spacer can reduce steric hindrance between the bulky dye and the enzyme. scispace.comcaltech.edu

Conversely, some studies have indicated that shorter, more rigid spacer arms can be advantageous. Research using dansyl fluorophores linked to oligonucleotides via polymethylene spacer arms of varying lengths (ethylene, tetramethylene, and hexamethylene) found that quenching efficiency was minimal with shorter and more rigid spacers. core.ac.uk This suggests that an optimal spacer design often represents a trade-off between reducing dye-nucleobase interactions and maintaining a suitable conformation for hybridization and enzymatic processes. The ideal spacer length and composition must be empirically determined for specific applications involving HEX-labeled probes.

Interactive Table: Impact of Spacer Characteristics on Oligonucleotide Probe Performance

| Spacer Characteristic | Potential Impact | Research Finding Context | Citation |

| Increased Length | Reduces steric hindrance for enzymes, potentially improving performance in PCR. | A longer linker arm on a Cy5-labeled nucleotide resulted in greater primer extension lengths. | scispace.comcaltech.edu |

| Increased Length | Can physically separate the fluorophore from quenching nucleobases (e.g., Guanine). | Spacers are used to distance a modifier from the oligonucleotide sequence to reduce adverse interactions. | biosearchtech.com |

| Shorter Length / Rigidity | May minimize fluorescence quenching by restricting conformational flexibility. | For dansyl-labeled oligonucleotides, fluorophores linked through shorter spacer arms proved to be more efficient probes. | core.ac.uk |

| Hydrophobicity/Hydrophilicity | Influences solubility and interaction with the local environment. | The specific application of the modified oligonucleotide dictates whether a hydrophilic or hydrophobic spacer is required. | biosearchtech.com |

Amide Linkage Stability in Modified Oligonucleotides

The HEX fluorophore is typically attached to an amino-modified oligonucleotide via a stable amide bond. While the amide linkage itself is robust, research has uncovered a significant chemical stability issue concerning the hexachlorofluorescein moiety under standard oligonucleotide deprotection conditions. nih.govresearchgate.netnih.gov

During the final deprotection step of oligonucleotide synthesis, which commonly uses concentrated aqueous ammonia (B1221849), the HEX residue can undergo an undesirable chemical transformation. nih.govresearchgate.net It has been shown that the HEX-residue reacts with ammonia to form a hexachloroarylacridine (ACR) derivative. nih.govnih.gov This byproduct has distinct ultraviolet-visible (UV-VIS) and fluorescence properties compared to the intended HEX-labeled oligonucleotide. nih.govresearchgate.net The presence of this ACR impurity, which can constitute over 25% of the final product, can significantly distort the optical and physicochemical characteristics of the probe, potentially leading to inaccurate or false results in sensitive applications like real-time PCR. nih.gov

This transformation presents a challenge for the reliable synthesis of HEX-labeled probes. The ACR byproduct is difficult to separate from the desired product using standard HPLC or electrophoretic methods, which complicates purification efforts. nih.gov Studies into the transformation mechanism have led to the selection of optimized deprotection conditions to avoid this side reaction, ensuring the integrity of the final HEX-labeled oligonucleotide. nih.gov

In the broader context of oligonucleotide modifications, the development of artificial backbones containing amide linkages is an active area of research. For example, oligonucleotides containing LNA (Locked Nucleic Acid)-amide linkages have been shown to possess improved properties such as enhanced cellular uptake, increased RNA affinity, and greater stability against nuclease degradation. nih.gov These modifications, designed to improve therapeutic potential, highlight the general utility and stability of incorporating amide bonds into the oligonucleotide backbone. nih.govresearchgate.net The coupling to form these stable amide linkages is often achieved using standard peptide coupling reagents. chemie-brunschwig.ch

Interactive Table: Comparison of Optical Properties of HEX vs. Arylacridine (ACR) Byproduct

| Fluorophore | Absorption λmax (nm) | Emission λmax (nm) | Key Implication of Transformation | Citation |

| HEX (Hexachlorofluorescein) | 535 | 556 | The intended fluorophore for many assays. | biosyn.com |

| ACR (Arylacridine Derivative) | Different UV-VIS and fluorescent properties from HEX. | Different UV-VIS and fluorescent properties from HEX. | The presence of the ACR byproduct alters the spectral output, potentially leading to inaccurate measurements in fluorescence-based assays. | nih.govresearchgate.netnih.gov |

Future Directions and Emerging Research Avenues for Hex Phosphoramidite, 6 Isomer

Development of Novel Phosphoramidite (B1245037) Architectures

The core structure of HEX phosphoramidite is a subject of modification to enhance its properties and expand its applicability. Research is geared towards creating new architectures that offer improved stability, modified spectral properties, and diverse functionalities.

Integration with Advanced Functional Groups for Diverse Applications

A significant area of development is the creation of more stable analogs. For instance, Dichloro-diphenyl-fluorescein, known as SIMA (HEX), has been developed as a more robust alternative. SIMA (HEX) demonstrates greater stability under the basic conditions required for oligonucleotide deprotection, showing no degradation with ammonium (B1175870) hydroxide (B78521) at elevated temperatures or with ammonium hydroxide/methylamine (B109427) (AMA) mixtures, conditions under which the standard HEX label can show considerable degradation. This enhanced stability prevents the formation of arylacridine byproducts, a common issue with HEX under standard ammonolysis. nih.gov

Furthermore, research into phosphoramidites with different functional groups, such as those enabling "click chemistry" (e.g., C8-Alkyne-dT-CE-phosphoramidite), opens up possibilities for efficient conjugation of HEX-labeled oligonucleotides to other molecules. lumiprobe.com The development of phosphoramidites with various linkers and spacers (like the C6 spacer) also allows for the tailored positioning of the HEX dye within an oligonucleotide sequence, which can be crucial for specific applications like Fluorescence Resonance Energy Transfer (FRET). lumiprobe.comstratech.co.uk

Exploring New Protecting Group Strategies for Enhanced Synthesis

The efficiency and fidelity of oligonucleotide synthesis are heavily reliant on the protecting groups used. A major challenge in phosphoramidite chemistry is the bench stability of the reagents. nih.gov Standard deprotection conditions for oligonucleotides, such as treatment with aqueous ammonia (B1221849), can sometimes lead to the degradation of the HEX dye. lumiprobe.comnih.gov

To address this, researchers are exploring alternative protecting groups and deprotection strategies. For example, the development of phosphoramidites that can be deprotected under milder conditions is a key focus. nih.gov The issues with HEX stability have led to specific recommendations for its deprotection, such as a two-step process starting with ammonium hydroxide at room temperature before adding methylamine to avoid side product formation. lumiprobe.com This contrasts with more sensitive dyes like TAMRA, which require non-ammonia-based "cocktails" for deprotection to avoid complete degradation. The development of new protecting groups for the fluorescein (B123965) hydroxyls, such as the pivaloyl or cyclohexylcarbonyl groups, aims to create more stable phosphoramidite reagents for synthesis. researchgate.net The on-demand flow synthesis of phosphoramidites is another innovative approach that bypasses the issue of poor bench stability by generating the reagent immediately before its use in the synthesizer. nih.gov

Integration into High-Throughput and Automated Research Platforms

HEX phosphoramidite, 6-isomer, is integral to automated, high-throughput molecular biology workflows. Many automated sequencers and genetic analyzers that utilize capillary gel electrophoresis are equipped with a specific detection channel for HEX. lumiprobe.com This compatibility has made it a common choice for large-scale applications.

The standard phosphoramidite chemistry is the foundation of automated DNA synthesis, allowing for the programmed, sequential addition of nucleotides to build custom oligonucleotides. twistbioscience.comnih.gov HEX phosphoramidite is treated like any other base and is incorporated directly into the sequence by the synthesizer. glenresearch.com This on-instrument labeling saves significant time compared to post-synthesis manual labeling. glenresearch.com High-throughput platforms, capable of synthesizing thousands of oligonucleotides simultaneously, rely on robust and efficient chemistries, where reagents like HEX phosphoramidite play a crucial role. lcms.cz These platforms are essential for genomic applications that require vast numbers of primers and probes, such as large-scale genotyping or gene expression analysis. nih.govsbsgenetech.com The quality and purity of the synthesized oligonucleotides are assessed using high-throughput methods like mass spectrometry to ensure the reliability of downstream applications. lcms.cz

Expanding Research Applications in Systems Biology and Omics Sciences

HEX-labeled oligonucleotides are powerful tools for systems biology and various "omics" fields (genomics, proteomics, etc.), which aim to understand biological systems on a large scale.

Key applications driving research in these areas include:

Genomic Research : HEX-labeled primers and probes are extensively used in genotyping, genome sequencing, and the analysis of genetic variations like single nucleotide polymorphisms (SNPs) and microsatellites. lumiprobe.comsbsgenetech.com

Gene Expression Analysis : Highly sensitive quantitative PCR (qPCR) assays utilize HEX-labeled probes (e.g., TaqMan, Molecular Beacons) for the precise measurement of gene expression levels across many samples simultaneously. lumiprobe.comsbsgenetech.com

High-Throughput Screening : Oligonucleotide microarrays, which can be used for genome-wide analyses like methylation status screening, often incorporate HEX-labeled oligos as controls or probes to ensure the quality of array printing and hybridization. oup.com

Fluorescence In Situ Hybridization (FISH) : In cytogenomics, HEX-labeled probes are used to visualize specific DNA or RNA sequences within cells, helping to study gene expression patterns and chromosomal organization. sbsgenetech.com

The ability to multiplex assays by using HEX alongside other fluorophores with distinct spectral properties (like FAM and TET) is a significant advantage in high-throughput studies, allowing for the simultaneous analysis of multiple targets in a single experiment. glenresearch.comsbsgenetech.com

Addressing Challenges in Large-Scale Production for Research Reagents

While the chemical synthesis of oligonucleotides using phosphoramidites is a well-established method, scaling up production for widespread research use presents several challenges. insights.bio

| Challenge | Description | Potential Solutions |

|---|---|---|

| Cost and Scalability | Standard solid-phase synthesis is limited in batch size and efficiency. The process involves expensive reagents and specialized equipment, making it difficult to meet the growing demand for large quantities of oligonucleotides. insights.biohuarenscience.com | Exploring innovative approaches like solution-phase synthesis, fragment assembly, and enzymatic synthesis to achieve higher yields and scalability. insights.bio Developing more cost-effective synthesis strategies and recycling certain reaction components. huarenscience.com |

| Purification | As synthesis scale increases, the purification of the final labeled oligonucleotide becomes more complex. Traditional methods like column chromatography may not be efficient or cost-effective for industrial-scale production. huarenscience.com | Developing innovative and scalable purification methods such as simulated moving bed chromatography or solid-phase extraction to streamline the process and reduce solvent usage. huarenscience.com |